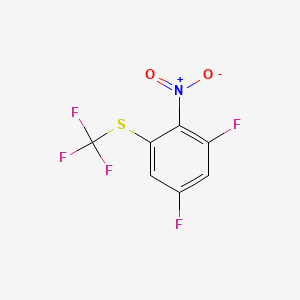

1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene

Description

1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a nitro group at the 2-position, fluorine substituents at the 1- and 5-positions, and a trifluoromethylthio (-SCF₃) group at the 3-position. This unique combination of electron-withdrawing groups (EWGs) and lipophilic substituents confers distinct physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the nitro group provides reactivity for further functionalization .

Properties

Molecular Formula |

C7H2F5NO2S |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1,5-difluoro-2-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F5NO2S/c8-3-1-4(9)6(13(14)15)5(2-3)16-7(10,11)12/h1-2H |

InChI Key |

OSYSNBJXFAGKHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Nitration of Difluorobenzene Derivatives

The first critical step in the synthesis of 1,5-difluoro-2-nitro-3-(trifluoromethylthio)benzene is the selective nitration of a suitably fluorinated benzene precursor. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

- Starting Materials: 1,5-difluorobenzene or related difluorobenzenes.

- Reagents: Concentrated HNO₃ and H₂SO₄.

- Conditions: Temperature ranges generally between 60°C to 110°C to control regioselectivity and avoid over-nitration.

- Outcome: Introduction of the nitro group para or ortho to fluorine substituents, depending on the substrate and reaction conditions.

This step is crucial because the position of the nitro group influences subsequent substitution reactions and the overall molecular properties.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) substituent is introduced via nucleophilic trifluoromethylthiolation, which is a key transformation in the synthesis of this compound.

-

- Nucleophilic Trifluoromethylthiolation: Utilizing trifluoromethylthiolating agents such as trifluoromethylthiolate salts or reagents derived from trimethyl(trifluoromethyl)silane (TMSCF₃) activated by fluoride sources (e.g., tetrabutylammonium fluoride, cesium fluoride).

- Reagents: Potassium trifluoromethylthiolate (KSCF₃) or equivalents generated in situ.

- Activation: Catalytic amounts of fluoride ions activate TMSCF₃ to generate nucleophilic CF₃ species that react with sulfur-containing precursors to form the -SCF₃ group.

- Alternative substrates: Disulfides or thiocyanates may be used as sulfur sources for trifluoromethylthiolation.

Reaction Conditions: Mild to moderate temperatures, often under inert atmosphere to prevent oxidation or side reactions.

Mechanistic Insight: The nucleophilic trifluoromethylthiolation proceeds via the formation of an “-ate” complex that facilitates the transfer of the trifluoromethylthio group to the aromatic ring.

Fluorination and Halogen Exchange Reactions

In some synthetic routes, fluorination or halogen exchange reactions are employed to install or adjust the fluorine substituents on the aromatic ring.

- Fluorination Agents: Potassium fluoride (KF) is commonly used for nucleophilic aromatic substitution of chlorine or other leaving groups.

- Solvents: Dimethylformamide (DMF) is preferred for its ability to dissolve both organic and inorganic species and to stabilize reaction intermediates.

- Temperature: Typically maintained between 130°C and 160°C to optimize reaction rates and selectivity.

- Outcome: High yield and purity of difluorinated intermediates necessary for further functionalization.

Multi-Step Synthetic Strategy Overview

The overall synthesis of this compound involves the following sequential steps:

| Step Number | Reaction Type | Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Selective Nitration | Nitration of difluorobenzene to introduce the nitro group | HNO₃/H₂SO₄, 60–110°C | 1,5-Difluoro-2-nitrobenzene intermediate |

| 2 | Nucleophilic Trifluoromethylthiolation | Introduction of trifluoromethylthio substituent via nucleophilic substitution | KSCF₃ or TMSCF₃ + fluoride activator | This compound |

| 3 | Halogen Exchange / Fluorination | Adjustment of fluorine substituents via nucleophilic aromatic substitution if needed | KF, DMF, 130–160°C | Optimized fluorinated aromatic ring |

Research Findings and Mechanistic Insights

- Nucleophilic Activation: The use of fluoride ions (e.g., CsF, TBAF) activates TMSCF₃ to generate reactive trifluoromethyl anions that enable efficient trifluoromethylthiolation of sulfur-containing substrates.

- Catalytic Systems: Catalysts such as copper salts can stabilize reactive CF₃ species generated from fluoroform (CF₃H), facilitating trifluoromethylation under mild conditions.

- Selectivity: The position of substituents (fluorine, nitro, trifluoromethylthio) on the benzene ring significantly affects the reactivity and selectivity of the reactions, necessitating precise control of reaction parameters.

- Safety and Efficiency: Industrial processes may employ continuous flow reactors to improve yield, reproducibility, and safety when handling reactive nitrating and fluorinating agents.

Comparative Structural Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Two fluorines, nitro at position 2, -SCF₃ at position 3 | Unique electronic effects due to substituent pattern |

| 1,5-Difluoro-3-nitro-2-(trifluoromethylthio)benzene | Nitro and -SCF₃ positions swapped | Different reactivity and steric effects |

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Trifluoromethoxy (-OCF₃) instead of -SCF₃ | Different chemical properties due to oxygen linkage |

| 1-Fluoro-4-nitro-2-(trifluoromethylthio)benzene | One fluorine replaced with nitro group | Variation in electrophilicity and reactivity |

This comparison highlights the distinct chemical behavior of this compound due to its specific substituent arrangement.

Summary and Outlook

The preparation of this compound is a complex, multi-step process involving:

- Careful nitration of difluorobenzene derivatives.

- Nucleophilic trifluoromethylthiolation using activated trifluoromethyl reagents.

- Fluorination or halogen exchange to optimize the fluorine substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene is used in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Key Differences :

- Substituent Type : The trifluoromethylthio group in the target compound (-SCF₃) is more lipophilic and electron-withdrawing than methyl (-CH₃) or methoxy (-OCH₃) groups in analogs. Chlorine substituents (e.g., in 1,5-dichloro analogs) increase molecular weight and polarizability compared to fluorine .

- Positional Isomerism : Shifting nitro or fluorine groups (e.g., 1,3-difluoro vs. 1,5-difluoro) alters electronic distribution, affecting reactivity in electrophilic substitution or nucleophilic aromatic substitution (NAS) reactions.

Physicochemical Properties

- Lipophilicity (cLogP) :

- The trifluoromethylthio group increases cLogP significantly compared to methyl or methoxy groups. For example, replacing -SCF₃ with -SOCH₃ (sulfoximine) reduces cLogP by ~2 units, enhancing aqueous solubility .

- The target compound’s cLogP is expected to be higher than 1,5-difluoro-3-methyl-2-nitrobenzene (cLogP ~2.1 estimated) due to the greater hydrophobicity of -SCF₃ vs. -CH₃.

- Molecular Weight :

Pharmacological Relevance

- Bioavailability : The -SCF₃ group improves membrane permeability but may reduce compliance with Lipinski’s “Rule of Five” (e.g., cLogP >5). In contrast, sulfoximine derivatives (e.g., -SOCH₃) exhibit lower cLogP values (~3–4), enhancing bioavailability .

Biological Activity

1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene (CAS No. 1806352-64-6) is a fluorinated aromatic compound notable for its unique molecular structure, which includes two fluorine atoms, a nitro group, and a trifluoromethylthio substituent. Its molecular formula is C7H2F5NO2S, and it has a molecular weight of 259.15 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities.

The presence of the trifluoromethylthio group in this compound imparts distinctive chemical properties that facilitate interactions with biological targets. The unique arrangement of functional groups allows for diverse reactivity patterns and potential pharmacological applications.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, particularly in enzyme inhibition and receptor modulation. The following sections summarize key findings from various studies.

Enzyme Inhibition Studies

- Mechanism of Action : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. The trifluoromethylthio and nitro groups are crucial for enhancing binding affinity towards target enzymes.

- Case Study : A study explored the inhibition of Escherichia coli enoyl reductase by compounds containing trifluoromethyl groups. This compound demonstrated promising inhibition rates, suggesting its potential as an antibacterial agent .

Anticancer Activity

- Cell Line Testing : In vitro studies against various human cancer cell lines have shown that this compound exhibits significant cytotoxicity. For instance, it was tested against A549 (lung), HCT116 (colon), and PC3 (prostate) cancer cells.

- IC50 Values : The compound displayed IC50 values comparable to established chemotherapeutics such as Doxorubicin, indicating its potential as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Nitro group at position 2 | Enhanced enzyme inhibition potential |

| 1,3-Difluoro-2-nitro-5-(trifluoromethylthio)benzene | Different nitro position | Variation in reactivity patterns |

| 1-Fluoro-4-nitro-2-(trifluoromethylthio)benzene | One fluorine replaced by nitro | Distinct biological activity profile |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,5-Difluoro-2-nitro-3-(trifluoromethylthio)benzene, and how can reaction conditions be optimized to improve yield and purity?

- Methodology : Begin with electrophilic nitration of 1,3-difluorobenzene derivatives, followed by selective substitution with trifluoromethylthio groups. Control temperature (70–90°C) and stoichiometric ratios to minimize byproducts like 1,3-difluoro isomers. Use anhydrous solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) to enhance regioselectivity . Monitor intermediates via HPLC or GC-MS to track nitro-group positioning and sulfur incorporation .

Q. How can spectroscopic and chromatographic techniques be employed to confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze NMR shifts to confirm fluorine positions (δ = -110 to -150 ppm for aromatic fluorines). Use NMR to verify trifluoromethylthio (-SCF₃) integration (typically a singlet at δ ~3.8 ppm) .

- IR : Identify nitro (N-O) stretches at ~1520 cm and C-S vibrations near 680 cm .

- Mass Spectrometry : Look for molecular ion peaks at m/z 277 (C₇H₃F₅NO₂S) and fragmentation patterns indicative of SCF₃ loss .

Q. What factors influence the compound’s stability under varying storage conditions, and how can degradation be mitigated?

- Methodology : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent photolytic cleavage of the nitro group or hydrolysis of the -SCF₃ moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation products (e.g., amine derivatives from nitro reduction) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio (-SCF₃) group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron-deficient regions. The -SCF₃ group’s strong inductive (-I) effect directs nucleophiles to the para position relative to the nitro group. Validate experimentally using substituted anilines or thiols, comparing reaction rates via kinetic studies .

Q. What computational strategies predict the compound’s potential in thermally activated delayed fluorescence (TADF) applications?

- Methodology : Use TD-DFT (e.g., CAM-B3LYP) to calculate singlet-triplet energy gaps (ΔE). The nitro and -SCF₃ groups reduce ΔE (< 0.3 eV) by enhancing charge-transfer states. Compare with analogs (e.g., -OCF₃, -SF₅) to assess luminescence efficiency .

Q. How can contradictions in experimental data (e.g., conflicting reactivity trends in fluorinated analogs) be systematically resolved?

- Methodology : Apply iterative qualitative analysis:

- Step 1 : Replicate studies under controlled conditions (solvent purity, catalyst batch).

- Step 2 : Cross-reference with crystallographic data (e.g., CCDC entries) to confirm substituent positioning .

- Step 3 : Use meta-analysis of PubChem/DSSTox datasets to identify outliers or contextual factors (e.g., solvent polarity effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.